molecular formula C3H7I B581850 1-Iodopropane-1,4 CAS No. 1219804-45-1

1-Iodopropane-1,4

Cat. No.: B581850
CAS No.: 1219804-45-1
M. Wt: 174.018
InChI Key: PVWOIHVRPOBWPI-RRVWJQJTSA-N
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Description

1-Iodopropane-1,4, also known as n-Propyl iodide, is a colorless, flammable chemical compound with the chemical formula C₃H₇I. It is commonly used in organic synthesis and various industrial applications. This compound is notable for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in chemical reactions .

Properties

CAS No.

1219804-45-1

Molecular Formula

C3H7I

Molecular Weight

174.018

IUPAC Name

1,1,2,2-tetradeuterio-1-iodopropane

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2

InChI Key

PVWOIHVRPOBWPI-RRVWJQJTSA-N

SMILES

CCCI

Synonyms

1-Iodopropane-1,4

Origin of Product

United States

Preparation Methods

Finkelstein Reaction

The Finkelstein reaction, a halide exchange process, is widely used to synthesize alkyl iodides from chlorides or bromides. For 1,4-diiodobutane:

1,4-Dibromobutane+2NaIAcetone1,4-Diiodobutane+2NaBr\text{1,4-Dibromobutane} + 2\,\text{NaI} \xrightarrow{\text{Acetone}} \text{1,4-Diiodobutane} + 2\,\text{NaBr}

Conditions :

  • Solvent: Anhydrous acetone

  • Temperature: Reflux (~56°C)

  • Duration: 12–24 hours

  • Yield: ~70–85% (based on analogous reactions).

Limitations :

  • Requires stoichiometric NaI.

  • Side reactions (e.g., elimination) may occur with bulky substrates.

Hydroiodination of Alkenes

Hydroiodination of 1,3-butadiene could yield 1,4-diiodobutane:

1,3-Butadiene+2HIPeroxide1,4-Diiodobutane\text{1,3-Butadiene} + 2\,\text{HI} \xrightarrow{\text{Peroxide}} \text{1,4-Diiodobutane}

Conditions :

  • Catalyst: Radical initiators (e.g., peroxides).

  • Solvent: Non-polar (e.g., hexane).

  • Temperature: 0–25°C.

Challenges :

  • Regioselectivity issues may produce 1,2-diiodobutane as a byproduct.

Nucleophilic Substitution

SN2 Displacement

1,4-Diiodobutane can be synthesized via double SN2 substitution of 1,4-ditosylbutane:

1,4-Ditosylbutane+2KIDMSO1,4-Diiodobutane+2KOTs\text{1,4-Ditosylbutane} + 2\,\text{KI} \xrightarrow{\text{DMSO}} \text{1,4-Diiodobutane} + 2\,\text{KOTs}

Conditions :

  • Solvent: Polar aprotic (e.g., DMSO, DMF).

  • Temperature: 80–100°C.

  • Yield: ~60–75%.

Advantages :

  • High purity due to clean SN2 mechanism.

Direct Iodination of Alcohols

HI-Mediated Iodination

1,4-Butanediol can be converted to 1,4-diiodobutane using hydroiodic acid:

1,4-Butanediol+2HIΔ1,4-Diiodobutane+2H₂O\text{1,4-Butanediol} + 2\,\text{HI} \xrightarrow{\Delta} \text{1,4-Diiodobutane} + 2\,\text{H₂O}

Conditions :

  • HI concentration: 57% (azeotropic mixture).

  • Temperature: Reflux (127°C).

  • Yield: ~50–65%.

Side Reactions :

  • Dehydration to form alkenes.

Comparative Analysis of Methods

Method Starting Material Yield Purity Cost Scalability
Finkelstein Reaction1,4-Dibromobutane70–85%≥95%ModerateHigh
Hydroiodination1,3-Butadiene55–70%85–90%LowModerate
SN2 Displacement1,4-Ditosylbutane60–75%≥98%HighLow
HI-Mediated Iodination1,4-Butanediol50–65%90–95%LowHigh

Industrial Feasibility and Environmental Impact

The Finkelstein reaction and HI-mediated iodination are most scalable, leveraging inexpensive reagents (NaI, HI). However, NaI waste management and HI corrosivity pose environmental challenges. Recent patents emphasize solvent recovery systems to improve sustainability.

Case Study: Analogous Intermediate Synthesis

A patent for 4-isopropylamino-1-butanol (US20180029973A1) details bromination of tetrahydrofuran using HBr/acetic acid. Adapting this for iodination:

Tetrahydrofuran+HI/AcOH4-Iodo-1-acetoxylbutaneHydrolysis1,4-Diiodobutane\text{Tetrahydrofuran} + \text{HI/AcOH} \rightarrow \text{4-Iodo-1-acetoxylbutane} \xrightarrow{\text{Hydrolysis}} \text{1,4-Diiodobutane}

Key Steps :

  • Iodination : HI (33–40% in acetic acid) at 10–25°C.

  • Hydrolysis : NaOH/ethanol at 0–30°C.

Yield : ~80% (extrapolated from bromination data).

Challenges in Characterization

  • Purity Analysis : Gas chromatography (GC) with flame ionization detection (e.g., Agilent 7890A) ensures ≥99.5% purity.

  • Structural Confirmation : ¹H-NMR (400 MHz, CDCl₃) identifies iodine’s deshielding effects.

Chemical Reactions Analysis

Types of Reactions: 1-Iodopropane-1,4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Iodopropane-1,4 involves its reactivity as an alkylating agent. The iodine atom in the molecule is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, where it transfers its alkyl group to other molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    Ethyl Iodide (C₂H₅I): Similar in structure but with one less carbon atom.

    Isopropyl Iodide (C₃H₇I): An isomer of 1-Iodopropane-1,4 with a different arrangement of atoms.

    Butyl Iodide (C₄H₉I): Contains one more carbon atom than this compound

Uniqueness: this compound is unique due to its specific reactivity and applications. Its ability to act as an alkylating agent and its use in the synthesis of various compounds make it a valuable chemical in both research and industrial settings .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-iodopropane-1,4 to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution (e.g., reaction of propane-1,4-diol with hydroiodic acid under controlled temperatures). Key parameters include reaction time (12-24 hours), anhydrous conditions, and stoichiometric excess of HI. Purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . For lab-scale protocols, ensure detailed documentation of reagent purity (e.g., ≥99% HI) and inert gas purging to prevent oxidation .

Q. How can researchers address instability of this compound during storage?

  • Methodological Answer : Stabilize the compound by adding copper powder (0.1% w/w) to inhibit iodine liberation. Store in amber glassware under nitrogen at –20°C, and monitor degradation via periodic iodometric titration . Contamination with moisture accelerates decomposition, so use molecular sieves in storage containers .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

TechniquePurposeKey Parameters
NMR Confirm structure and purityCompare δ<sup>1</sup>H (1.0–1.5 ppm for CH3, 3.5–4.0 ppm for CH2I) and δ<sup>13</sup>C (10–25 ppm for CH3, 30–40 ppm for CH2I) with literature .
GC-MS Quantify purity and detect byproductsUse a polar column (e.g., DB-5) and EI ionization; monitor m/z 170 (M<sup>+</sup>) .
FTIR Identify functional groupsLook for C-I stretch at 500–600 cm<sup>−1</sup> .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated this compound-d4) improve mechanistic studies in organic reactions?

  • Methodological Answer : Deuterated analogs (e.g., 1-Iodopropane-1,1,2,2-d4) enable kinetic isotope effect (KIE) analysis to elucidate reaction mechanisms. Synthesize using D2O-exchanged reagents and confirm isotopic enrichment via high-resolution mass spectrometry (HRMS) and <sup>2</sup>H NMR. Applications include tracing proton transfer steps in elimination reactions .

Q. What strategies resolve contradictions in kinetic data for iodine-mediated alkylation reactions using this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity effects or competing SN1/SN2 pathways. Design experiments to isolate variables:

  • Vary solvent dielectric constant (e.g., DMSO vs. hexane) and track rate constants via UV-Vis spectroscopy.
  • Use radical scavengers (e.g., TEMPO) to test for chain mechanisms.
  • Cross-validate with computational models (DFT) to map energy barriers .

Q. How should researchers design experiments to assess the environmental toxicity of this compound degradation products?

  • Methodological Answer : Conduct hydrolysis/oxidation under simulated environmental conditions (pH 4–9, UV exposure). Analyze products (e.g., propionic acid, iodine) via LC-MS and ion chromatography. Use Vibrio fischeri bioluminescence assays for acute toxicity screening. Compare results with regulatory thresholds (e.g., EPA guidelines) .

Q. What are best practices for integrating this compound into multi-step syntheses while minimizing side reactions?

  • Methodological Answer :

  • Sequential Protection : Temporarily block reactive sites (e.g., silyl ether protection for alcohols) before iodination.
  • Catalytic Optimization : Use Pd/Cu systems for cross-coupling steps to enhance selectivity.
  • In Situ Monitoring : Employ ReactIR or inline NMR to detect intermediates and adjust conditions dynamically .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound derivatives?

  • Methodological Answer :

  • Detailed Supplemental Information : Include raw NMR/GC-MS spectra, exact instrument settings, and batch-specific reagent LOT numbers.
  • Error Analysis : Report yield variability (±5%) across triplicate trials and statistical significance of key findings (p < 0.05) .

Q. What ethical and safety considerations are critical when handling this compound in academic labs?

  • Methodological Answer :

  • Ventilation : Use fume hoods with face velocity ≥0.5 m/s.
  • PPE : Wear nitrile gloves and safety goggles; avoid latex due to HI permeability.
  • Waste Disposal : Neutralize iodine waste with Na2S2O3 before disposal .

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